molecular formula C6H11ClN2O3 B12808803 Alanyl-beta-chloroalanine CAS No. 76572-09-3

Alanyl-beta-chloroalanine

Katalognummer: B12808803
CAS-Nummer: 76572-09-3
Molekulargewicht: 194.61 g/mol
InChI-Schlüssel: UNSCRPPDIORSTJ-QWWZWVQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alanyl-beta-chloroalanine is a synthetic amino acid derivative that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a chlorine atom attached to the beta carbon of the alanine molecule, which significantly alters its reactivity and biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alanyl-beta-chloroalanine typically involves the chlorination of alanine. One common method is the reaction of alanine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom at the beta position. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as enzymatic synthesis. Enzymes like alanine racemase and beta-lactamase can be used to catalyze the formation of the compound from precursor molecules. These methods are advantageous due to their specificity and mild reaction conditions, which reduce the formation of byproducts .

Analyse Chemischer Reaktionen

Types of Reactions

Alanyl-beta-chloroalanine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions results in the formation of alanyl-beta-hydroxyalanine .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, alanyl-beta-chloroalanine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition. It has been shown to inactivate enzymes like alanine racemase, which is crucial for bacterial cell wall synthesis .

Medicine

In medicine, this compound is explored for its potential as an antibacterial agent. Its ability to inhibit key bacterial enzymes makes it a candidate for developing new antibiotics .

Industry

Industrially, the compound is used in the production of various pharmaceuticals and agrochemicals. Its unique properties make it suitable for applications requiring specific reactivity and stability.

Wirkmechanismus

The mechanism of action of alanyl-beta-chloroalanine involves the inhibition of enzymes by covalently modifying their active sites. For example, it inactivates alanine racemase by forming a stable complex with the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts bacterial cell wall synthesis, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Alanyl-beta-chloroalanine is unique due to its specific substitution pattern and reactivity. Unlike other similar compounds, it offers a distinct combination of chemical stability and biological activity, making it a versatile tool in various scientific applications.

Conclusion

This compound is a compound of significant interest due to its unique chemical properties and potential applications in chemistry, biology, medicine, and industry. Its ability to undergo various chemical reactions and inhibit key enzymes makes it a valuable tool for scientific research and industrial applications.

Eigenschaften

CAS-Nummer

76572-09-3

Molekularformel

C6H11ClN2O3

Molekulargewicht

194.61 g/mol

IUPAC-Name

(2R)-2-[[(2S)-2-amino-3-chloropropanoyl]amino]propanoic acid

InChI

InChI=1S/C6H11ClN2O3/c1-3(6(11)12)9-5(10)4(8)2-7/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)/t3-,4-/m1/s1

InChI-Schlüssel

UNSCRPPDIORSTJ-QWWZWVQMSA-N

Isomerische SMILES

C[C@H](C(=O)O)NC(=O)[C@@H](CCl)N

Kanonische SMILES

CC(C(=O)O)NC(=O)C(CCl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.